molecular formula C10H12N2O3S B13356125 2-(Methylamino)-2-oxoethyl 2-(methylthio)nicotinate

2-(Methylamino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13356125
M. Wt: 240.28 g/mol
InChI Key: XIYHUJXSDWCEKO-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound with a complex structure that includes both methylamino and methylthio groups attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of nicotinic acid derivatives with methylamino and methylthio reagents. One common method involves the esterification of nicotinic acid with 2-(methylamino)-2-oxoethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as methanol or ethanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylamino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. It can also interact with cellular receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

[2-(methylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C10H12N2O3S/c1-11-8(13)6-15-10(14)7-4-3-5-12-9(7)16-2/h3-5H,6H2,1-2H3,(H,11,13)

InChI Key

XIYHUJXSDWCEKO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC(=O)C1=C(N=CC=C1)SC

Origin of Product

United States

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